N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide
Description
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide is an organic compound that features a pyridine ring, a propan-2-yl group, and a trimethylsilyl group attached to an acetamide moiety
Properties
CAS No. |
1391052-07-5 |
|---|---|
Molecular Formula |
C14H24N2OSi |
Molecular Weight |
264.444 |
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropan-2-yl)-2-trimethylsilylacetamide |
InChI |
InChI=1S/C14H24N2OSi/c1-12(9-13-7-6-8-15-10-13)16(2)14(17)11-18(3,4)5/h6-8,10,12H,9,11H2,1-5H3 |
InChI Key |
WXWYGJZQMRUXOK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CN=CC=C1)N(C)C(=O)C[Si](C)(C)C |
Synonyms |
N-Methyl-N-[1-methyl-2-(3-pyridyl)ethyl]-2-trimethylsilyl-acetamide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes alkylation with 1-bromo-2-propanol to form 1-(pyridin-3-yl)propan-2-ol.
N-Methylation: The hydroxyl group of 1-(pyridin-3-yl)propan-2-ol is converted to a leaving group (e.g., tosylate), followed by nucleophilic substitution with methylamine to yield N-methyl-N-(1-(pyridin-3-yl)propan-2-yl)amine.
Acetamide Formation: The amine is then reacted with trimethylsilyl chloride and acetic anhydride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring and the propan-2-yl group.
Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Products may include pyridine N-oxides or carboxylic acids.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted acetamides.
Scientific Research Applications
N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used in studies investigating the interactions of pyridine derivatives with biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions, while the trimethylsilyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)acetamide: Lacks the trimethylsilyl group, resulting in different chemical properties.
N-Methyl-N-(1-(pyridin-3-yl)propan-2-yl)-2-(trimethylsilyl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
Uniqueness: The presence of the trimethylsilyl group in N-Methyl-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-trimethylsilyl-acetamide imparts unique chemical properties, such as increased lipophilicity and potential for selective reactions involving the silyl group. This makes it a valuable compound for specific synthetic and medicinal applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
